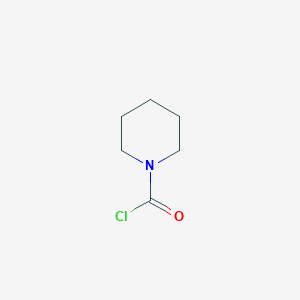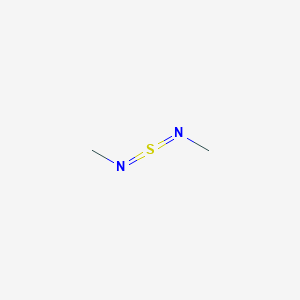
Bis(methylimino)sulfur(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(methylimino)sulfur(IV), also known as sulfoximine, is a sulfur-containing compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mecanismo De Acción
The mechanism of action of bis(methylimino)sulfur(IV) involves the interaction of the Bis(methylimino)sulfur(IV) moiety with various biological targets. The Bis(methylimino)sulfur(IV) can act as a hydrogen bond acceptor, forming stable complexes with amino acid residues in the active sites of enzymes and proteins. This interaction can lead to the inhibition of the target, resulting in the desired biological activity.
Efectos Bioquímicos Y Fisiológicos
Bis(methylimino)sulfur(IV) has been shown to exhibit various biochemical and physiological effects, depending on the specific target and application. For example, it has been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. Bis(methylimino)sulfur(IV) has also been shown to possess anticancer activity, inducing cell cycle arrest and apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(methylimino)sulfur(IV) offers several advantages for lab experiments, including its ease of synthesis, stability, and versatility. It can be easily synthesized from commercially available starting materials and purified using standard techniques. Additionally, bis(methylimino)sulfur(IV) can be functionalized with various substituents, allowing for the synthesis of a wide range of derivatives with different biological and physicochemical properties.
However, bis(methylimino)sulfur(IV) also has some limitations for lab experiments. It can exhibit poor solubility in some solvents, making it difficult to handle and characterize. Additionally, the biological activity of bis(methylimino)sulfur(IV) can be highly dependent on the specific target and application, requiring careful optimization and characterization.
Direcciones Futuras
There are several future directions for the research and development of bis(methylimino)sulfur(IV). One potential area of focus is the development of new antibiotics and antifungal agents based on the Bis(methylimino)sulfur(IV) scaffold. Bis(methylimino)sulfur(IV) and its derivatives can be optimized for specific targets and applications, potentially overcoming the issue of antibiotic resistance and improving the treatment of infectious diseases.
Another area of focus is the development of new materials based on bis(methylimino)sulfur(IV). The ability of bis(methylimino)sulfur(IV) to form stable complexes with metal ions and act as a building block for polymers and materials offers significant potential for the development of new functional materials with interesting properties and applications.
In conclusion, bis(methylimino)sulfur(IV) is a versatile sulfur-containing compound with significant potential for various scientific research applications. Its ease of synthesis, stability, and versatility make it an attractive scaffold for the development of new antibiotics, antifungal agents, and materials. Further research and development in this field have the potential to lead to significant advances in various fields, including medicinal chemistry, materials science, and agriculture.
Métodos De Síntesis
Bis(methylimino)sulfur(IV) can be synthesized through the reaction of sulfur dioxide and a primary amine, such as methylamine or ethylamine, under mild conditions. The reaction proceeds via the formation of an intermediate sulfonamide, which is subsequently oxidized to the Bis(methylimino)sulfur(IV). The yield and purity of the product can be improved by using appropriate solvents, catalysts, and purification techniques.
Aplicaciones Científicas De Investigación
Bis(methylimino)sulfur(IV) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The mechanism of action of bis(methylimino)sulfur(IV) involves the inhibition of various enzymes and proteins, such as DNA gyrase, dihydropteroate synthase, and cyclooxygenase-2.
Bis(methylimino)sulfur(IV) has also been investigated for its potential use in materials science. It can act as a ligand for various metal ions, forming stable complexes that exhibit interesting optical, magnetic, and catalytic properties. Additionally, bis(methylimino)sulfur(IV) can be used as a building block for the synthesis of novel polymers and materials.
Propiedades
Número CAS |
13849-02-0 |
|---|---|
Nombre del producto |
Bis(methylimino)sulfur(IV) |
Fórmula molecular |
C2H6N2S |
Peso molecular |
90.15 g/mol |
Nombre IUPAC |
bis(methylimino)-λ4-sulfane |
InChI |
InChI=1S/C2H6N2S/c1-3-5-4-2/h1-2H3 |
Clave InChI |
SFAHQZYAZNUPFB-UHFFFAOYSA-N |
SMILES |
CN=S=NC |
SMILES canónico |
CN=S=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



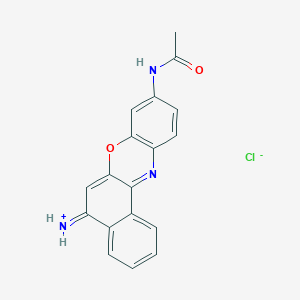

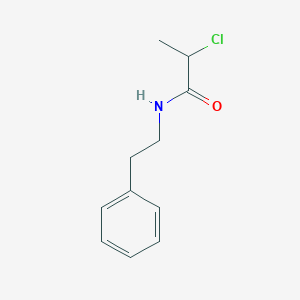
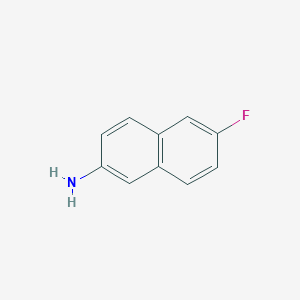
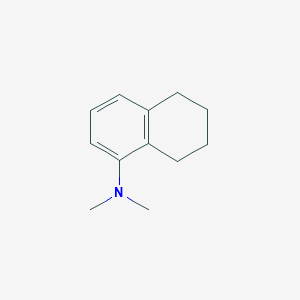
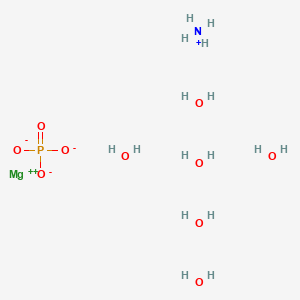

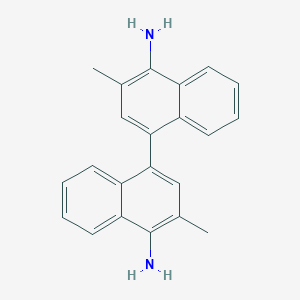
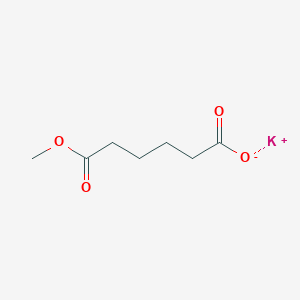
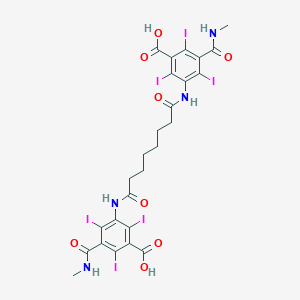
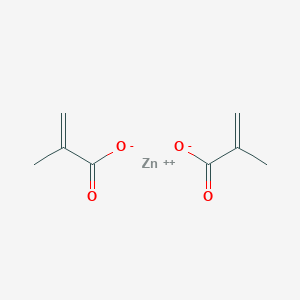
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)
